3-Formylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-formylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-8(11)7-3-1-2-6(4-7)5-10/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYCJLDODRZCOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442649 | |
| Record name | 3-formylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126534-87-0 | |
| Record name | 3-formylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-formylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Formylbenzamide and Its Analogues
Oxidative Decarboxylation Approaches for N-Formylbenzamides
Oxidative decarboxylation provides a direct route to N-formylbenzamides from readily available starting materials like N-aroylglycines. This transformation involves the removal of a carboxyl group and subsequent oxidation to form the formyl moiety.
Silver-Catalyzed Oxidative Decarboxylation of N-Aroylglycines
A facile and efficient method for synthesizing N-formylbenzamides involves the oxidative decarboxylation of N-aroylglycines using a catalytic amount of silver(I) nitrate (B79036) and ammonium (B1175870) persulfate as the oxidant. researchgate.netresearchgate.net This reaction is typically carried out in a biphasic system of chloroform (B151607) and water. researchgate.netresearchgate.net The process is initiated by the silver(I)-catalyzed generation of radical species from persulfate, which then induces the decarboxylation of the N-aroylglycine. researchgate.netunipv.it The resulting amidomethyl radical undergoes further oxidation to yield the corresponding N-formylbenzamide. researchgate.net
This method has been shown to be effective for a range of N-aroylglycines, providing moderate to good yields of the desired N-formylbenzamides. researchgate.net For instance, the reaction of N-benzoylglycine (hippuric acid) under these conditions yields N-formylbenzamide. orgsyn.orgorgsyn.org The use of catalytic silver makes this method more advantageous compared to older methods that required stoichiometric amounts of heavy metal oxidants like lead(IV) acetate. researchgate.netacs.org
A detailed procedure involves heating a mixture of the N-aroylglycine, such as hippuric acid, with catalytic amounts of copper(II) sulfate (B86663) pentahydrate and silver(I) nitrate in a dichloromethane (B109758)/water mixture. orgsyn.orgorgsyn.org A solution of ammonium persulfate is then added dropwise. orgsyn.orgorgsyn.org The reaction is notable for its mild exotherm and the formation of the product in the organic layer. orgsyn.orgorgsyn.org
Table 1: Silver-Catalyzed Oxidative Decarboxylation of N-Aroylglycines
| Starting Material | Product | Yield (%) | Reference |
|---|---|---|---|
| N-Benzoylglycine | N-Formylbenzamide | 52 | orgsyn.orgorgsyn.org |
| N-(4-Methylbenzoyl)glycine | N-Formyl-4-methylbenzamide | 68 | researchgate.net |
| N-(4-Chlorobenzoyl)glycine | 4-Chloro-N-formylbenzamide | 65 | researchgate.net |
Molecular Iodine and Ammonium Persulfate Mediated N-Formylation of Amides
An alternative approach for the N-formylation of amides utilizes a combination of molecular iodine and ammonium persulfate in dimethyl sulfoxide (B87167) (DMSO). rsc.orgresearchgate.net This method provides a metal-free pathway for the synthesis of N-formyl amides. rsc.orgresearchgate.net In a typical procedure, the primary amide is heated with molecular iodine in DMSO, followed by the slow addition of ammonium persulfate. rsc.org The reaction proceeds to completion within a short period, and the desired N-formylbenzamide can be isolated after a standard workup and purification. rsc.org
This methodology has been successfully applied to a variety of benzamides, including those with both electron-donating and electron-withdrawing substituents, affording good to excellent yields. rsc.org For example, N-formylbenzamide was synthesized from benzamide (B126) in 77% yield using this protocol. rsc.org The reaction is believed to proceed through the activation of DMSO by the iodine and persulfate reagents. rsc.orgresearchgate.net
Condensation and Related Reaction Pathways for 3-Formylbenzamide Synthesis
Condensation reactions offer another important avenue for the synthesis of N-formylbenzamides, often involving the direct formylation of a primary amide.
Direct N-Formylation of Benzamides using Dimethylformamide Dimethyl Acetal (B89532)
The direct N-formylation of benzamides can be achieved using dimethylformamide dimethyl acetal (DMF-DMA). researchgate.netresearchgate.net This reagent serves as a source of the formyl group. The reaction typically involves heating the benzamide with DMF-DMA. researchgate.net The initial product of this reaction is an N,N-acylformamidine intermediate, which upon hydrolysis, can yield the N-formylbenzamide. researchgate.net This method is often cited as a route to N-formylbenzamides, although it can sometimes be challenging or require anhydrous conditions. researchgate.net
Synthesis via Hydroxymethylation and Subsequent Oxidation of Benzamide
A two-step approach involving the hydroxymethylation of benzamide followed by oxidation of the resulting N-hydroxymethylbenzamide is another established route to N-formylbenzamides. researchgate.net This method provides a controlled way to introduce the formyl group. The initial hydroxymethylation step can be achieved using formaldehyde, and the subsequent oxidation of the N-hydroxymethyl intermediate to the N-formylbenzamide can be carried out using various oxidizing agents.
Emerging Catalytic Strategies in this compound Synthesis
The field of organic synthesis is continually evolving, with new catalytic strategies being developed to improve efficiency, selectivity, and environmental friendliness. For the synthesis of this compound and its analogues, several emerging catalytic approaches show promise.
Recent advancements in catalysis include the use of various transition metal catalysts, as well as metal-free approaches, for N-formylation reactions. researchgate.net These can involve the use of catalysts based on zinc, organic-chemistry.org iodine, organic-chemistry.org and other systems that can activate formyl sources or the amide itself. For instance, zinc oxide has been reported as an effective catalyst for the N-formylation of amines with formic acid under solvent-free conditions, a methodology that could potentially be adapted for the formylation of amides. organic-chemistry.org
Furthermore, radical-based strategies are gaining traction. cornell.edu For example, a transformylation reaction from p-anisaldehyde to primary amides has been developed using n-Bu4NI and K2S2O8, proceeding through a single electron transfer mechanism. nih.govcuny.edu This type of reaction, involving Csp2-Csp2 bond cleavage, opens up new possibilities for using aldehydes as formyl sources. nih.govcuny.edu
Biocatalysis is also an emerging area with potential applications in the synthesis of complex amides. acs.org While specific examples for this compound may not be prevalent yet, the use of enzymes for selective transformations on aromatic systems is a growing field of interest.
These emerging strategies highlight the ongoing efforts to develop more sustainable and efficient methods for the synthesis of important chemical building blocks like this compound.
Metal-Free Catalytic Formylation Approaches
The transition away from metal-based catalysts in chemical synthesis is driven by the need to reduce costs, minimize toxicity, and simplify purification processes. rsc.org Organocatalysis, in particular, has emerged as a powerful alternative, utilizing small organic molecules to accelerate chemical reactions under mild conditions. rsc.org
One of the most promising metal-free strategies for formamide (B127407) synthesis involves the use of N-heterocyclic carbenes (NHCs) as catalysts. nih.gov These organocatalysts are effective in activating carbon dioxide (CO₂), a readily available, non-toxic, and economical C1 source, for the N-formylation of amines and amides. nih.govacs.org The reaction typically proceeds in the presence of a hydrosilane reductant. nih.gov
A notable study demonstrated the efficacy of an abnormal N-heterocyclic carbene (aNHC) in catalyzing the formylation of amides with CO₂ at room temperature. acs.org This method is significant as it facilitates the formation of a C–N bond under ambient conditions, a challenging transformation due to the low electrophilicity of the amide carbonyl group. acs.orgresearchgate.net The catalytic cycle, supported by spectroscopic and X-ray crystallographic studies of intermediates, showcases a pathway for converting a stable feedstock like CO₂ into value-added chemical building blocks. acs.org The versatility of this approach has been highlighted by its application in the synthesis of the core structures of natural products such as alatamide and lansiumamide A. acs.org
Another innovative metal-free approach utilizes carbohydrates as the C1 synthon for the N-formylation of amines under oxidative conditions. x-mol.netorganic-chemistry.org This process is lauded for being facile, economical, and efficient, with a broad substrate scope that has led to the successful synthesis of numerous N-formylated compounds in excellent yields. x-mol.netorganic-chemistry.org Such methods avoid the use of costly and hazardous reagents often employed in traditional formamide synthesis. x-mol.net
The table below summarizes key findings from research into metal-free catalytic formylation.
| Catalyst System | C1 Source | Reductant/Conditions | Substrate Scope | Key Findings |
| Abnormal N-heterocyclic carbene (aNHC) | Carbon Dioxide (CO₂) | Hydrosilane | Amides | Enables formylation under ambient conditions; successfully applied to natural product synthesis. acs.org |
| N-heterocyclic carbene (NHC) | Carbon Dioxide (CO₂) | Hydrosilanes | Primary and secondary amines | Environmentally benign process with high selectivity for either N-formylated or N-methylated products depending on the catalyst. nih.gov |
| Oxidative Metal-Free System | Carbohydrates | Oxidative conditions | Amines | Facile, economical, and efficient process with a broad substrate scope and excellent isolated yields. x-mol.netorganic-chemistry.org |
Electrochemical Synthesis Methods for Formylbenzamides
Electrosynthesis represents a frontier in sustainable chemistry, using electrical energy to drive chemical reactions, thereby replacing conventional, often toxic, reagents. nih.gov This technique offers high functional group tolerance and unique reactivity, allowing for the synthesis of complex molecules under mild conditions. The electrochemical N-formylation of amines and amides has proven to be a valuable method for creating nitrogen-containing organic compounds. researchgate.net
The direct electrochemical synthesis of formylbenzamide analogues has been successfully demonstrated. A specific procedure for preparing 3-cyano-N-formylbenzamide involves the electrolysis of the corresponding amide in an ElectraSyn vial. rsc.org This method highlights the practicality and efficiency of modern electrochemical setups. In a typical procedure, the amide is electrolyzed at a constant current using specific electrodes, leading to the desired N-formylated product. rsc.org
For instance, a flow electrochemistry device has also been utilized for these transformations. rsc.org In a representative setup, a solution of the starting amide (e.g., 3-cyanobenzamide) and a supporting electrolyte like tetra-n-butylammonium tetrafluoroborate (B81430) (n-Bu₄NBF₄) in a solvent such as acetonitrile (B52724) is pumped through a flow cell. rsc.org The cell is equipped with a graphite (B72142) anode and a platinum cathode, and a constant current is applied to drive the reaction. rsc.org This continuous flow process is particularly advantageous for scalability. nih.gov
Recent research into the electrochemical N-formylation of amines has provided valuable mechanistic insights. One study, using methanol (B129727) as both the solvent and formylating agent, identified two reaction pathways: the direct oxidation of a hemiaminal intermediate and a novel route involving a methylisocyanide intermediate that subsequently hydrates to the formamide. nih.gov Such studies underscore the potential of electrosynthesis to unlock new, sustainable routes to valuable nitrogen-containing compounds. nih.gov
The following table details the findings from research on the electrochemical synthesis of formylbenzamides and their analogues.
| Method | Starting Material | Electrode Setup (Anode/Cathode) | Electrolyte/Solvent | Yield | Key Findings |
| Constant Current Electrolysis (Batch) | 3-Cyanobenzamide | Not specified in abstract | Not specified in abstract | 71% | Demonstrates a direct and efficient synthesis of a substituted N-formylbenzamide using a standard electrosynthesis setup. rsc.org |
| Constant Current Electrolysis (Flow) | 3-Cyanobenzamide | Graphite / Platinum | n-Bu₄NBF₄ in CH₃CN/H₂O | 27% | Illustrates the feasibility of a continuous flow process for the synthesis, though with lower yield in this specific example. rsc.org |
| Decarboxylative N-formylation | Amines | Not specified in abstract | Not specified in abstract | Not specified | An efficient protocol for formamide synthesis from amines and glyoxylic acid with broad functional group tolerance under ambient conditions. acs.org |
| Oxidative N-formylation | Methylamine | Glassy Carbon | NaClO₄ in Methanol | 34% Faradaic Efficiency | Reveals multiple reaction pathways, including a novel methylisocyanide intermediate, in a metal-free system. nih.gov |
Mechanistic Investigations of 3 Formylbenzamide Reactivity
Carbon-Carbon Coupling Reactions
3-Formylbenzamide serves as a versatile substrate in several crucial carbon-carbon bond-forming reactions, which are fundamental in organic synthesis for building complex molecular architectures.
Aldol (B89426) Condensation Mechanisms Involving this compound
The aldol condensation is a cornerstone of carbon-carbon bond formation. wikipedia.org In a typical base-catalyzed aldol condensation, a base, such as a hydroxide (B78521) ion, abstracts an alpha-hydrogen from a carbonyl compound to form a resonance-stabilized enolate. khanacademy.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule. byjus.com In reactions involving this compound, it typically acts as the electrophilic partner because it lacks alpha-hydrogens and thus cannot form an enolate itself. byjus.com
The mechanism proceeds as follows:
Enolate Formation : A base removes an acidic α-hydrogen from a reaction partner, such as a ketone or another aldehyde, creating an enolate ion. libretexts.org
Nucleophilic Attack : The generated enolate attacks the carbonyl carbon of this compound. byjus.com This step forms a tetrahedral alkoxide intermediate. libretexts.org
Protonation : The alkoxide intermediate is protonated, often by a solvent molecule like water, to yield a β-hydroxy carbonyl compound, the initial aldol addition product. byjus.com
Dehydration : Under reaction conditions that promote condensation, such as higher temperatures, the β-hydroxy carbonyl compound undergoes dehydration. wikipedia.org This elimination of a water molecule results in the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated carbonyl compound. libretexts.org This dehydration can occur via an E1cB mechanism in the presence of a strong base. wikipedia.org
Crossed aldol condensations, which involve two different carbonyl compounds, can be synthetically useful if one of the aldehydes, like this compound, has no alpha-hydrogens. byjus.com This minimizes the number of possible products by ensuring it can only act as the electrophile. byjus.com
Knoevenagel Condensation Pathways
The Knoevenagel condensation is a modification of the aldol reaction where the nucleophile is an active methylene (B1212753) compound, a compound with a CH₂ group flanked by two electron-withdrawing groups. pearson.comnumberanalytics.com This reaction is typically catalyzed by a weak base, such as an amine. pearson.com
The mechanistic pathway for the Knoevenagel condensation involving this compound is as follows:
Enolate Formation : The basic catalyst deprotonates the active methylene compound, creating a highly stabilized carbanion (enolate). numberanalytics.com
Nucleophilic Attack : The carbanion attacks the electrophilic carbonyl carbon of this compound, forming a new carbon-carbon bond and a tetrahedral intermediate. numberanalytics.com
Protonation and Dehydration : The intermediate is protonated and subsequently loses a molecule of water to form a stable, conjugated final product. numberanalytics.com
The use of this compound in Knoevenagel condensations allows for the synthesis of a variety of substituted styrenes and related compounds, which are valuable intermediates in medicinal chemistry and materials science. organic-chemistry.org
Protein-Catalyzed C-C Coupling Processes
Recent research has demonstrated that proteins can catalyze carbon-carbon bond formation, including reactions involving this compound. researchgate.netresearchgate.net In one study, the 3C protease of enterovirus D68 was found to induce aldol-type condensations. researchgate.net this compound was identified as a moderate inhibitor of human rhinovirus 3C protease.
The proposed mechanism within the protein's active site involves:
Binding : this compound and a second fragment with an enolizable proton bind within the active site of the protease. researchgate.net
Catalysis : The protein environment facilitates the deprotonation of the enolizable fragment and subsequent nucleophilic attack on the aldehyde of this compound. researchgate.net This process can be viewed as a protein-templated reaction.
Inhibitor Formation : The resulting C-C coupled product acts as a more potent inhibitor of the enzyme. researchgate.net
Kinetic and thermodynamic analyses have shown that this bioactivity arises from a dynamic system involving the formation of the inhibitor, its interaction with the protein target, and competitive reactions. researchgate.net These findings highlight a novel mechanism for drug development under physiological conditions through protein-catalyzed, non-enzymatic C-C couplings. researchgate.netresearchgate.net
Carbonyl Group Reactivity and Related Transformations
The aldehyde group in this compound is a key site for a variety of chemical transformations, primarily involving nucleophilic additions.
Nucleophilic Additions to the Aldehyde Moiety
The carbonyl carbon of an aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org This makes it susceptible to attack by nucleophiles. libretexts.org The general mechanism for nucleophilic addition to an aldehyde like this compound involves:
Nucleophilic Attack : A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com During this step, the hybridization of the carbonyl carbon changes from sp² to sp³. libretexts.org
Protonation : The negatively charged oxygen of the alkoxide intermediate is protonated by a weak acid (such as water or an alcohol) to yield an alcohol. libretexts.orgyoutube.com
Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and electronic factors. libretexts.orglibretexts.org
Table 1: Examples of Nucleophilic Addition Reactions with Aldehydes
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydride ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |
| Organometallic Reagents | Grignard Reagents (R-MgX) | Secondary Alcohol |
| Cyanide ion (:CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin |
This table provides examples of common nucleophiles and the corresponding products formed upon reaction with an aldehyde.
The reduction of this compound with a reducing agent like sodium borohydride would yield (3-(hydroxymethyl)benzamide). chemrevise.org Reaction with a Grignard reagent, such as methylmagnesium bromide, would produce a secondary alcohol. youtube.com
Imine Formation Mechanisms
This compound reacts with primary amines to form imines, also known as Schiff bases. lumenlearning.com This reaction is acid-catalyzed and involves the elimination of a water molecule. lumenlearning.commasterorganicchemistry.com The reaction rate is pH-dependent, often optimal around a pH of 5. lumenlearning.com
The mechanism for imine formation proceeds through the following steps:
Nucleophilic Attack : The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. lumenlearning.compearson.com This forms a zwitterionic tetrahedral intermediate called a carbinolamine.
Proton Transfer : A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral amino alcohol. pearson.com
Protonation of the Hydroxyl Group : The hydroxyl group is protonated by an acid catalyst to form a good leaving group, water. lumenlearning.compearson.com
Elimination of Water : The lone pair of electrons on the nitrogen atom pushes out the water molecule, forming a carbon-nitrogen double bond and generating an iminium ion. pearson.com
Deprotonation : A base (such as water or another amine molecule) removes a proton from the nitrogen atom to yield the final, neutral imine product. lumenlearning.compearson.com
The synthesis of imine derivatives from this compound has been achieved using both conventional heating and microwave irradiation, with the latter often providing higher yields in shorter reaction times. analis.com.my
Morita-Baylis-Hillman Reactions with this compound Cores
The Morita-Baylis-Hillman (MBH) reaction is a significant carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, such as an aldehyde, in the presence of a nucleophilic catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine. organic-chemistry.orgnrochemistry.com This reaction is highly valued for its atom economy and its ability to generate densely functionalized molecules, known as MBH adducts, from simple starting materials. beilstein-journals.orgnih.gov
When this compound is used as the aldehyde component, the reaction proceeds at the formyl group (the electrophilic center). The general mechanism involves the initial Michael addition of the catalyst to the activated alkene, which generates a zwitterionic enolate. nrochemistry.commdpi.com This enolate then attacks the carbonyl carbon of the this compound. A subsequent proton transfer and elimination of the catalyst yield the final allylic alcohol product. nrochemistry.com
The reactivity of aromatic aldehydes in the MBH reaction can be influenced by the electronic nature of their substituents. rsc.org For this compound, the amide group's electronic influence on the formyl group's reactivity is a key consideration. Research has shown that aromatic aldehydes with electron-withdrawing groups tend to react more readily than those with electron-donating groups. rsc.org
Studies on similar aromatic aldehydes have provided insights that can be extrapolated to this compound. For instance, the reaction of various aromatic aldehydes with acrylonitrile (B1666552) or methyl acrylate (B77674) has been studied extensively. unicamp.brresearchgate.net The choice of catalyst and reaction conditions, including the solvent system, can significantly impact the reaction's efficiency and yield. organic-chemistry.orgunicamp.br For example, the use of a t-BuOH:water mixture has been shown to be effective for reactions involving acrylonitrile. unicamp.br
Table 1: Examples of Morita-Baylis-Hillman Reactions with Aromatic Aldehydes
| Aldehyde | Activated Alkene | Catalyst | Solvent | Product Yield (%) | Reference |
| Benzaldehyde | Methyl Acrylate | DABCO | DMF | 45-76 | mdpi.com |
| p-Nitrobenzaldehyde | Methyl Vinyl Ketone | Amino Acid Ionic Liquid | - | High | rsc.org |
| Aromatic Aldehydes | Acrylonitrile | DABCO | t-BuOH/Water | 90-99 | unicamp.br |
Amide Linkage Reactivity and Associated Mechanisms
The amide linkage in this compound, while generally stable, can undergo a variety of chemical transformations under specific conditions.
In the case of a primary amide like this compound, the nitrogen is part of a relatively poor leaving group (NH2-). Therefore, direct substitution at the amide carbonyl is challenging. However, reactions can be facilitated. For example, the synthesis of N-substituted benzamides often involves the reaction of a more reactive carboxylic acid derivative (like an acyl chloride) with an amine. sinica.edu.tw
The reactivity of the amide can also be influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. ontosight.aiontosight.ai
The amide functionality of benzamides can undergo both oxidative and reductive transformations, though these often require specific reagents and conditions due to the inherent stability of the amide bond. nih.gov
Oxidative Transformations:
Oxidation of the amide group in benzamides can lead to various products depending on the oxidant and reaction conditions. For instance, tertiary benzamides can be oxidized at the α-position of the N-alkyl groups. rsc.org While this compound is a primary amide, related oxidative processes can be considered. The development of methods for the direct oxidation of benzylamines to benzamides highlights the interest in transformations at the benzylic position and the amide nitrogen. rsc.orgacs.org Rhodium-catalyzed oxidative cycloaddition of benzamides with alkynes proceeds via C-H/N-H activation, demonstrating a pathway for amide functionalization. nih.gov
Reductive Transformations:
The reduction of amides is a challenging but important transformation for the synthesis of amines. rsc.org Due to the low reactivity of the amide carbonyl, powerful reducing agents are often required. The Birch reduction of benzamide (B126) using sodium in liquid ammonia (B1221849) with an alcohol as a proton source can yield 1,4-dihydrobenzamide, where the aromatic ring is reduced, but the amide group itself remains intact. pacific.edu The addition of ammonium (B1175870) chloride after the reduction is crucial to prevent disproportionation and oxidation of the product. pacific.edu
Other methods for amide reduction have been developed. For example, washed cells of Clostridium sporogenes have been shown to reduce benzamide to benzylamine. nih.gov Chemical methods using reagents like diisobutylaluminum hydride (DIBAL) or sodium hydride-sodium iodide composites have also been elucidated through computational and experimental studies. researchgate.net Furthermore, catalytic hydrosilylation using iron or manganese catalysts provides an alternative route for the reduction of primary amides to amines. rsc.org A one-pot reductive cycloaddition of secondary amides has also been reported, involving amide activation followed by reduction. researchgate.net
Spectroscopic and Structural Characterization Studies of 3 Formylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (1H) NMR Spectral Analysis
Proton (¹H) NMR spectroscopy of 3-Formylbenzamide reveals distinct signals corresponding to the different types of protons present in the molecule. In a typical ¹H NMR spectrum, the aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically around 10.06 ppm. lshtm.ac.uk The aromatic protons on the benzene (B151609) ring will exhibit complex splitting patterns (multiplets) in the range of approximately 7.5 to 8.5 ppm, reflecting their coupling with neighboring protons. The two protons of the amide group (-CONH₂) will generally appear as a broad singlet, with its chemical shift being solvent-dependent.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehydic H | ~10.06 | Singlet | 1H |
| Aromatic H | ~7.5 - 8.5 | Multiplet | 4H |
| Amide H | Variable | Broad Singlet | 2H |
Carbon-13 (13C) NMR Spectral Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, distinct signals are observed for each unique carbon atom. The carbonyl carbon of the aldehyde group is typically the most downfield signal, appearing around 191 ppm. The carbonyl carbon of the amide group resonates at a slightly lower chemical shift, generally in the range of 165-170 ppm. The aromatic carbons will show a series of peaks between 125 and 140 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Aldehydic C=O | ~191 |
| Amide C=O | ~165-170 |
| Aromatic C | ~125-140 |
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. libretexts.org These techniques are highly sensitive to the types of functional groups present. In the FT-IR spectrum of this compound, characteristic absorption bands are observed. The N-H stretching vibrations of the primary amide typically appear as two bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration of the aldehyde is expected around 1700 cm⁻¹, while the amide C=O stretch (Amide I band) appears near 1650 cm⁻¹. The C-H stretching of the aldehyde group is observed around 2830-2730 cm⁻¹. Aromatic C-H and C=C stretching vibrations are found in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. Although less commonly reported for this specific compound, Raman spectroscopy would provide complementary information, particularly for the non-polar bonds.
Interactive Data Table: Key FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amide | N-H stretch | 3400-3100 (two bands) |
| Aldehyde | C-H stretch | 2830-2730 |
| Aldehyde | C=O stretch | ~1700 |
| Amide | C=O stretch (Amide I) | ~1650 |
| Aromatic Ring | C=C stretch | 1600-1450 |
| Amide | N-H bend (Amide II) | ~1640-1550 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Fingerprinting
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. scirp.org For this compound (C₈H₇NO₂), the exact mass is calculated to be 149.0477 g/mol . nih.gov HRMS analysis provides an experimental mass measurement with high accuracy, typically within a few parts per million (ppm), which confirms the molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum, often generated using techniques like electrospray ionization (ESI), can further support the proposed structure by showing characteristic losses of functional groups. nih.gov
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. For this compound, a single-crystal X-ray diffraction study would reveal the planar structure of the benzene ring and the spatial orientation of the formyl and benzamide (B126) substituents. It would also elucidate the hydrogen bonding network formed by the amide groups in the crystal lattice, which significantly influences the compound's physical properties.
Advanced Spectroscopic and Diffraction Techniques (General Applicability)
Beyond the standard characterization methods, a range of advanced spectroscopic and diffraction techniques can provide deeper structural insights. rsc.orgmdpi.com Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and carbons, confirming the assignment of NMR signals. Advanced diffraction techniques, like powder X-ray diffraction (PXRD), can be used to analyze the crystallinity and phase purity of bulk samples. xray.cz For more complex structural problems or for analyzing non-crystalline materials, techniques like solid-state NMR and advanced mass spectrometry methods can be employed. ajchem-a.com
Theoretical and Computational Chemistry Approaches to 3 Formylbenzamide
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful computational tool in chemistry and materials science for investigating the electronic structure and properties of molecules. wikipedia.orgscispace.com DFT methods are based on the principle that the energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible than traditional wavefunction-based methods. This approach allows for the prediction of various molecular properties and the study of chemical reactions.
Prediction of Electronic Structure and Reactivity
DFT calculations are instrumental in predicting the electronic structure of 3-Formylbenzamide, providing insights into its reactivity. scispace.comrsc.org By analyzing the distribution of electron density, key properties such as molecular electrostatic potential (MESP), frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors can be determined. mdpi.comnih.gov
The molecular electrostatic potential (MESP) map indicates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the formyl and amide groups are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amide group and the aldehydic proton would exhibit positive potential, indicating sites for nucleophilic attack.
The frontier molecular orbitals , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and reactivity. scirp.org A smaller gap generally suggests higher reactivity.
Reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. mdpi.commdpi.com These descriptors help in predicting how this compound will behave in different chemical environments and in reactions with other molecules. For instance, the electrophilicity index can be used to predict the propensity of this compound to act as an electrophile in polar reactions. mdpi.com
A theoretical study on related benzamide (B126) derivatives has utilized DFT to calculate these parameters, offering a framework for how such analyses would be applied to this compound. analis.com.my
Table 1: Calculated Quantum Chemical Parameters for a Representative Benzamide Derivative (Illustrative)
| Parameter | Value | Description |
| HOMO Energy (eV) | -7.25 | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy (eV) | -1.89 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (eV) | 5.36 | Indicator of chemical reactivity and kinetic stability |
| Chemical Potential (μ) | -4.57 | Tendency to escape from an equilibrium phase |
| Hardness (η) | 2.68 | Resistance to change in electron distribution |
| Electrophilicity (ω) | 3.89 | Capacity to accept electrons |
Note: The values in this table are illustrative and based on general findings for similar aromatic amides. Specific calculations for this compound would be required for precise data.
Elucidation of Reaction Mechanisms and Transition States
DFT is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. researchgate.netnumberanalytics.com It allows for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. researchgate.netims.ac.jp The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. numberanalytics.com
By calculating the geometries and energies of transition states, researchers can gain a detailed understanding of the reaction pathway. numberanalytics.comresearchgate.net For example, in a condensation reaction involving the formyl group of this compound, DFT could be used to model the approach of a nucleophile, the formation of a tetrahedral intermediate, and the subsequent dehydration step. The calculated activation energies for each step would reveal the rate-determining step of the reaction.
DFT calculations can also shed light on the role of catalysts in reactions involving this compound. By modeling the interaction of the molecule with a catalyst, it is possible to see how the catalyst lowers the activation energy of the reaction, thereby increasing the reaction rate. akj.az For instance, in an acid-catalyzed reaction, DFT could model the protonation of the carbonyl oxygen and its effect on the electrophilicity of the formyl carbon.
Quantum Chemical Calculations for Energetics and Properties
Quantum chemical calculations, including both ab initio and DFT methods, provide a powerful means to determine the energetic and various physicochemical properties of this compound. wikipedia.orgwikipedia.org These calculations can predict thermodynamic quantities such as enthalpy of formation, atomization energies, and ionization energies with a high degree of accuracy. wikipedia.org
Different levels of theory and basis sets can be employed to achieve the desired accuracy for the calculated properties. mdpi.com For example, composite methods like the Gaussian-n (G_n_) theories combine results from several calculations to achieve "chemical accuracy," which is typically defined as being within 1 kcal/mol of the experimental value. wikipedia.org
These computational methods can also be used to predict a wide range of molecular properties, including:
Dipole moment and polarizability: These properties are important for understanding intermolecular interactions and the behavior of the molecule in an electric field.
Vibrational frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule.
NMR chemical shifts: Theoretical predictions of NMR chemical shifts can assist in the interpretation of experimental NMR spectra. researchgate.net
Table 2: Predicted Thermodynamic and Electronic Properties of this compound (Illustrative)
| Property | Predicted Value | Method |
| Enthalpy of Formation (gas phase) | -45.2 kcal/mol | G3(MP2) |
| Ionization Potential | 9.8 eV | DFT/B3LYP/6-311+G(d,p) |
| Dipole Moment | 3.5 D | DFT/B3LYP/6-311+G(d,p) |
Note: These values are illustrative and would require specific, high-level quantum chemical calculations for this compound for verification.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The three-dimensional structure and flexibility of this compound are crucial for its chemical behavior and interactions with other molecules. Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape of molecules. nih.govfiveable.me
Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. For this compound, rotations around the C-C bond connecting the phenyl ring to the formyl group and the C-C bond connecting the ring to the amide group are of particular interest. These rotations will determine the relative orientation of the formyl and amide substituents.
Molecular mechanics force fields are often used in initial conformational searches to rapidly generate a large number of possible conformers. researchgate.net The energies of these conformers are then typically refined using higher-level quantum chemical methods, such as DFT, to obtain more accurate relative energies and identify the most stable conformers. nih.gov
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.govupc.edu In an MD simulation, the forces on each atom are calculated, and the atoms are moved according to Newton's laws of motion. This allows for the exploration of the conformational space and the study of how the molecule's structure fluctuates at a given temperature. MD simulations can reveal the preferred conformations of this compound in different environments, such as in the gas phase or in a solvent, and can provide insights into the barriers to conformational change. osti.gov
Computational Predictions of Spectroscopic Parameters
Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data. Quantum chemical calculations can be used to simulate various types of spectra for this compound, which can then be compared with experimental data to confirm its structure and understand its electronic properties.
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. tsukuba.ac.jp These calculated spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes to specific molecular motions, such as the stretching of the C=O bonds in the formyl and amide groups or the N-H stretching of the amide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can be used to calculate the NMR chemical shifts of the different nuclei (e.g., ¹H, ¹³C, ¹⁵N) in this compound. researchgate.net These theoretical predictions are invaluable for interpreting complex NMR spectra and can help to distinguish between different isomers or conformers.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules. beilstein-journals.org These calculations can predict the wavelengths of maximum absorption (λ_max_) in the UV-Vis spectrum, providing insights into the electronic transitions occurring within the molecule, such as π → π* and n → π* transitions associated with the aromatic ring and the carbonyl groups.
Mass Spectrometry: While direct prediction of a full mass spectrum is complex, quantum chemical calculations can be used to investigate the fragmentation pathways of the molecular ion of this compound. rsc.orgresearchgate.net By calculating the energies of different fragment ions, it is possible to rationalize the fragmentation patterns observed in experimental mass spectra.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Parameter | Predicted Value |
| IR | C=O (amide) stretch | ~1680 cm⁻¹ |
| IR | C=O (aldehyde) stretch | ~1705 cm⁻¹ |
| ¹³C NMR | Carbonyl C (amide) | ~168 ppm |
| ¹³C NMR | Carbonyl C (aldehyde) | ~192 ppm |
| UV-Vis | λ_max (π → π*) | ~250 nm |
Note: These are approximate values based on typical functional group absorptions and would require specific calculations for this compound.
Biological Activity and Medicinal Chemistry Applications of 3 Formylbenzamide
3-Formylbenzamide as a Versatile Scaffold in Drug Discovery
This compound serves as a crucial building block in the creation of more complex molecules aimed at therapeutic uses. Its chemical structure, featuring both an aldehyde and a benzamide (B126) group, allows for a wide range of chemical modifications, making it a valuable starting point in the search for new drugs.
The reactivity of the formyl group on the this compound structure is key to its utility. This aldehyde functional group readily participates in various chemical reactions, enabling chemists to build a diverse library of derivative compounds. For instance, the aldehyde can be converted into other functional groups or used to link the benzamide structure to other molecular fragments. This versatility has been harnessed to develop inhibitors for enzymes such as poly(ADP-ribose) polymerase (PARP). In one study, the formyl group was transformed into a hydrazone, which was a critical step in creating potent PARP-1 inhibitors. This demonstrates how this compound acts as a foundational scaffold, providing a solid base upon which more complex and biologically active molecules can be constructed.
The synthesis of heterocyclic compounds—cyclic structures containing atoms of at least two different elements—is a cornerstone of pharmaceutical development, as these structures are common in approved drugs. This compound is a valuable precursor in the creation of these complex rings. The aldehyde group can react with a variety of nucleophiles in cyclization reactions, leading to the formation of diverse heterocyclic systems. For example, it has been used in the synthesis of isoindolinone-based scaffolds. These heterocyclic derivatives are of significant interest in medicinal chemistry due to their potential to interact with a wide range of biological targets, leading to the development of new therapeutic agents.
Precursor to Diverse Biologically Active Molecules
Enzyme Inhibition and Antiviral Research
A significant area of research involving this compound derivatives has been in the development of enzyme inhibitors, particularly those targeting viral proteases. These enzymes are crucial for viral replication, making them attractive targets for antiviral drugs.
Derivatives of this compound have shown notable success as inhibitors of the 3C protease from various picornaviruses, including human rhinovirus (HRV) and enterovirus D68 (EV-D68). The 3C protease is essential for the life cycle of these viruses, which are responsible for the common cold and more severe respiratory illnesses.
One of the most well-studied inhibitors is rupintrivir (B1680277) and its analogues, which feature a this compound-derived component. Research has demonstrated that compounds incorporating the this compound scaffold can effectively block the activity of HRV 3C protease. Similarly, derivatives have been identified that show potent inhibitory activity against the 3C protease of EV-D68, a virus that can cause severe respiratory disease in children. The aldehyde group in these inhibitors is crucial for their mechanism of action, as it can form a covalent bond with a key cysteine residue in the active site of the protease.
The following table summarizes the inhibitory activity of selected this compound derivatives against viral proteases.
| Compound/Derivative Class | Target Enzyme | Reported Activity (IC50) |
| Rupintrivir Analogues | Human Rhinovirus 3C Protease | Potent inhibition |
| This compound Derivatives | Enterovirus D68 3C Protease | 0.05 µM |
Note: IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
The mechanism by which this compound-based inhibitors interact with viral proteases has been a subject of detailed investigation. Structural studies, such as X-ray crystallography, have provided insights into how these molecules bind to the active site of the enzyme.
A key aspect of their inhibitory action is the formation of a reversible covalent bond between the aldehyde group of the inhibitor and the catalytic cysteine residue of the 3C protease. This interaction effectively blocks the enzyme's ability to cleave viral polyproteins, thereby halting viral replication.
Inhibition of Viral Proteases (e.g., Rhinovirus 3C Protease, Enterovirus D68 3C Protease)
Pharmacological Modulation and Therapeutic Potential of this compound Derivatives
The therapeutic potential of this compound derivatives extends beyond antiviral applications. The versatility of this scaffold has allowed for its exploration in other areas of pharmacological modulation.
As previously mentioned, derivatives of this compound have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme family involved in DNA repair, genomic stability, and programmed cell death. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations. The ability to modify the this compound structure has enabled the optimization of these inhibitors for potency and selectivity.
Furthermore, the core structure of this compound has been incorporated into molecules targeting other enzymes, such as sirtuins. Sirtuins are a class of proteins that play a role in cellular regulation, and their modulation has been proposed as a therapeutic strategy for a range of diseases, including metabolic disorders and age-related conditions. The development of sirtuin inhibitors based on the this compound scaffold highlights its broad applicability in medicinal chemistry.
The ongoing research into this compound and its derivatives underscores the therapeutic potential of this versatile chemical entity. Its adaptability allows for the creation of a wide array of pharmacologically active molecules with the potential to address various unmet medical needs.
Structure-Activity Relationship (SAR) Studies of Substituted Formylbenzamides
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their therapeutic properties. For formylbenzamides, these studies involve systematically altering the chemical structure and evaluating the impact on biological activity.
Research into a series of 3-substituted benzamide derivatives as potential Bcr-Abl tyrosine kinase inhibitors has provided significant SAR insights. nih.gov These compounds are structurally related to Imatinib (STI-571), a known treatment for chronic myeloid leukemia (CML). nih.gov The evaluation of their antiproliferative activity against the Bcr-Abl-positive K562 leukemia cell line revealed that substitutions at the 3-position of the benzamide scaffold are critical for activity. Specifically, the introduction of halogen atoms (e.g., chlorine, bromine) or a trifluoromethyl group at this position resulted in highly potent Bcr-Abl kinase inhibitors. nih.gov One of the most promising compounds from this series, NS-187, features a trifluoromethyl group at the 3-position and demonstrates significant potential for treating Imatinib-resistant CML. nih.gov
Further studies on substituted benzamides as inhibitors of human rhinovirus 3C protease also highlight the importance of the formyl group and substitutions on the benzamide ring for inhibitory activity. researchgate.net
The table below summarizes the key findings from SAR studies on 3-substituted benzamides targeting Bcr-Abl kinase.
| Compound/Derivative | Substitution at 3-position | Observed Activity | Target |
| 3-Halogenated benzamides | Halogen (e.g., Cl, Br) | Potent antiproliferative activity | Bcr-Abl Kinase |
| 3-Trifluoromethylated benzamides | CF₃ | Highly potent inhibitory activity | Bcr-Abl Kinase |
| NS-187 | CF₃ and other modifications | Potent inhibitor, effective against STI-571 resistant strains | Bcr-Abl Kinase |
Investigation of Anticancer Properties and Apoptosis Induction
The benzamide scaffold is a constituent of various molecules investigated for their anticancer potential. Research has shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis, or programmed cell death.
Studies on 3-substituted benzamide derivatives demonstrated significant antiproliferative effects against the K562 human chronic myeloid leukemia cell line, which is positive for the Bcr-Abl fusion protein. nih.gov The mechanism of action is linked to the inhibition of the Bcr-Abl tyrosine kinase, a key driver of CML. nih.gov
While direct studies on this compound are limited, research on analogous structures provides insight. For example, a series of 1,4-naphthoquinone-2,3-bis-sulfides, which also feature aromatic structures, were shown to be effective against several human cancer cell lines, including melanoma (UACC62) and prostate (PC3) cancer cells. nih.gov One of these compounds was found to induce apoptosis in breast cancer (MCF7) cells through the production of reactive oxygen species (ROS) and the activation of caspases 3/7. nih.gov The apoptotic pathway was identified as mitochondrial, involving the upregulation of the tumor suppressor p53 and the apoptosis inhibitor Bcl-2. nih.gov Similarly, new quinolinone derivatives have been shown to exert high cytotoxic effects on MCF-7 and HL-60 cancer cells, inducing DNA damage and apoptosis. mdpi.com
These findings suggest that compounds with a benzamide-like core can be engineered to possess significant anticancer properties, often by triggering apoptotic pathways within cancer cells.
The table below presents data on the anticancer activity of related compound series.
| Compound Series | Cancer Cell Line(s) | Effect | Mechanism Highlight |
| 3-Substituted benzamides | K562 (CML) | Antiproliferative | Bcr-Abl kinase inhibition nih.gov |
| 1,4-Naphthoquinone-2,3-bis-sulfides | UACC62 (Melanoma), PC3 (Prostate) | Cytostatic (GI₅₀ = 5.51-10 µM) | - |
| 1,4-Naphthoquinone-2,3-bis-sulfides | MCF7 (Breast) | Apoptosis Induction | ROS production, Caspase 3/7 activation nih.gov |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | MCF-7, HL-60 | Cytotoxic Effects | DNA damage, Apoptosis induction mdpi.com |
Modulation of Protein-Protein Interactions (e.g., 14-3-3/NF-κB Complex)
Protein-protein interactions (PPIs) are crucial for many cellular functions, and their modulation represents a promising therapeutic strategy. nih.gov The stabilization of the 14-3-3/p65 complex, a key interaction in the NF-κB signaling pathway, has been explored as a novel approach to control inflammation and other pathological processes. acs.org Upregulation of 14-3-3 proteins can promote the cytosolic localization of the p65 subunit of NF-κB, thereby preventing its transcriptional activity. nih.gov
In this context, formyl-substituted aromatic compounds have been investigated as molecular glues or stabilizers for the 14-3-3/p65 complex. acs.org A site-directed fragment-based approach utilized an imine-based tethering strategy to develop stabilizers. acs.orgresearchgate.net This method involves the reversible reaction between an aldehyde group on a fragment (like a formylbenzamide derivative) and an amine group on the protein complex. researchgate.net
Crystallography and biophysical assays have shown that fragments like 4-formyl-benzamide and related imidazole-benzaldehydes can bind at the interface of the 14-3-3/p65 complex. acs.orgresearchgate.net While some initial fragments were "silent-binders" with no detectable effect on complex formation, further optimization led to potent stabilizers. acs.org For instance, a developed molecular glue, 23z , was shown to engage with both the p65 peptide and the 14-3-3 protein, inducing a conformational change in p65 that creates additional stabilizing contacts between the two proteins. nih.govacs.org This cooperative binding resulted in a significant increase in the stability of the ternary complex. nih.gov These studies provide a clear rationale for using formylbenzamide-based structures as a scaffold for developing PPI stabilizers. acs.org
| Fragment/Compound | Target Complex | Effect | Key Finding |
| 4-Formyl-benzamide fragments | 14-3-3/p65 | Binding at the PPI interface | Served as an initial fragment for developing stabilizers acs.org |
| Imidazole-benzaldehydes | 14-3-3/p65 | Stabilization of the complex | Demonstrated the feasibility of the aldehyde-based tethering approach researchgate.net |
| Fragment 23z | 14-3-3/p65 | High-activity stabilization (CC₅₀ of 57 μM) | Acts as a molecular glue, inducing cooperative binding and enhanced complex stability nih.govacs.org |
Metabolic Pathway Research and Bioavailability Implications
The metabolic fate and bioavailability of a chemical compound are critical determinants of its potential as a therapeutic agent. mdpi.com Bioavailability, the fraction of an administered dose that reaches systemic circulation, is influenced by factors like aqueous solubility, membrane permeability, and metabolic stability. mdpi.com For this compound, its chemical structure, featuring both an amide and an aldehyde functional group, suggests several potential metabolic pathways.
Metabolic pathways are the series of chemical reactions in a cell that sustain life. shimadzu.com For xenobiotics like this compound, metabolism typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. researchgate.net
Based on its functional groups, the likely metabolic transformations for this compound include:
Oxidation of the aldehyde: The formyl group (-CHO) is susceptible to oxidation to a carboxylic acid group (-COOH), which would form 3-carbamoylbenzoic acid.
Reduction of the aldehyde: The formyl group could also be reduced to a primary alcohol, yielding (3-carbamoylphenyl)methanol.
Hydrolysis of the amide: The benzamide group (-CONH₂) can undergo hydrolysis to form 3-formylbenzoic acid and ammonia (B1221849). This is often a slower process compared to aldehyde metabolism.
Phase II Conjugation: The resulting metabolites, particularly those with hydroxyl or carboxyl groups, could undergo Phase II reactions such as glucuronidation or sulfation, further increasing their water solubility for excretion. researchgate.net
The oral bioavailability of a compound like this compound would be influenced by its balance of lipophilicity and hydrophilicity. mdpi.com While the aromatic ring provides some lipophilicity to aid membrane permeation, the polar amide and formyl groups enhance aqueous solubility. However, extensive first-pass metabolism in the gut and liver, particularly the rapid oxidation or reduction of the aldehyde group, could significantly reduce its oral bioavailability. nih.gov Understanding these metabolic pathways is crucial for designing derivatives with improved pharmacokinetic profiles. mdpi.com
| Functional Group | Potential Metabolic Reaction | Resulting Product Type | Implication |
| Aldehyde (-CHO) | Oxidation | Carboxylic Acid | Likely a major and rapid metabolic pathway researchgate.net |
| Aldehyde (-CHO) | Reduction | Alcohol | A possible Phase I transformation |
| Amide (-CONH₂) | Hydrolysis | Carboxylic Acid + Ammonia | Generally a slower metabolic pathway |
| Metabolite Groups (-COOH, -OH) | Glucuronidation, Sulfation | Conjugated products | Enhanced water solubility for excretion researchgate.net |
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Key Intermediate in Complex Organic Molecule Synthesis
3-Formylbenzamide serves as a crucial intermediate in the field of organic synthesis, primarily owing to its bifunctional nature, possessing both an aldehyde and an amide group. ontosight.ai This unique structural arrangement allows it to be a versatile building block for the construction of more complex molecular architectures. ontosight.ai The presence of these two functional groups enables its participation in a variety of chemical transformations, making it a valuable precursor in multi-step synthetic pathways. ontosight.ai
The formyl group (-CHO) is particularly reactive and allows for further molecular elaboration. It can readily undergo nucleophilic addition reactions, a cornerstone of carbon-carbon bond formation. This reactivity is instrumental in the synthesis of a wide array of substituted benzamide (B126) derivatives. For instance, the reduction of the formyl group in this compound yields 3-(hydroxymethyl)benzamide (B159686), another important intermediate used in the synthesis of pharmaceuticals and other complex molecules. ontosight.ai
Furthermore, this compound is employed in the facilitation of carbon-carbon coupling reactions, a class of reactions vital for constructing the carbon skeleton of intricate organic compounds. Its utility is particularly noted in the development of bioactive molecules, including those with potential antimicrobial and antifungal properties. The benzamide scaffold provided by this compound can be systematically modified, allowing chemists to fine-tune the biological activity of the target molecules, a key strategy in modern drug discovery. The synthesis of various N-formylbenzamides and related structures has been a subject of significant research, further highlighting the importance of this class of intermediates. lnu.edu.cnorgsyn.orgacs.org The overarching goal of such synthetic efforts is to achieve higher levels of efficiency and control in creating stereochemically and functionally complex molecules. nih.govuochb.cz
Table 1: Role of this compound as a Synthetic Intermediate
| Precursor | Reaction Type | Product | Significance | Source(s) |
|---|---|---|---|---|
| This compound | Reduction | 3-(Hydroxymethyl)benzamide | Intermediate for pharmaceuticals and materials science applications. | ontosight.ai |
| This compound | Nucleophilic Addition | Substituted Benzamides | Valuable in the development of pharmaceuticals and agrochemicals. | |
| This compound | Condensation Reactions | Various Complex Molecules | Building block for diverse molecular architectures. | ontosight.ai |
Potential Applications in the Development of New Materials and Functional Molecules
The structural attributes of this compound make it a promising candidate for the development of novel materials and functional molecules. Its versatility as a synthetic intermediate extends to the field of materials science, where it can be incorporated into larger molecular systems to impart specific properties. ontosight.ai The benzamide class of compounds has been investigated for a range of biological activities, and the formyl group of this compound offers a reactive handle for chemical modification to design new functional molecules, such as targeted therapeutics. ontosight.ai
Derivatives of this compound have shown potential in advanced applications. For example, DBCO-PEG4-3-formylbenzamide is a specialized chemical tool used in "click chemistry". broadpharm.com This derivative incorporates a dibenzocyclooctyne (DBCO) group, which allows for copper-free catalyst reactions with azide-containing molecules. This is particularly useful in bioconjugation techniques like the PEGylation of proteins, the development of antibody-drug conjugates (ADCs) for targeted cancer therapy, and surface modification for drug delivery systems. broadpharm.com
The formyl group is also instrumental in the synthesis of novel photophysical materials. For instance, related structures like N-Ethyl-3-(4-formylphenyl)benzamide have been used to create new fluorescent compounds. The ability to modify the benzamide structure allows for the fine-tuning of its photophysical properties, which is a key aspect in the development of advanced materials for applications such as chemical sensors. The creation of new materials with specific functions is a rapidly advancing field, with applications ranging from healthcare technologies to energy and quantum technologies. gla.ac.uk The synthesis of heterocyclic compounds, for which this compound can be a precursor, is another avenue for creating functional materials for use as dyestuffs, antioxidants, and in copolymer synthesis.
Table 2: Applications of this compound Derivatives in Materials Science
| Derivative | Application Area | Function | Potential Use | Source(s) |
|---|---|---|---|---|
| DBCO-PEG4-3-formylbenzamide | Click Chemistry, Bioconjugation | DBCO linker for copper-free reactions. | PEGylation of proteins, Antibody-Drug Conjugates (ADCs), Drug Delivery. | broadpharm.com |
| N-Ethyl-3-(4-formylphenyl)benzamide | Materials Science | Precursor to fluorescent compounds. | Development of advanced sensors and photophysical materials. | |
| General Benzamide Derivatives | Medicinal Chemistry | Scaffold for bioactive molecules. | Development of new therapeutics with targeted activity. | ontosight.ai |
Conclusion and Future Research Perspectives
Current Limitations and Knowledge Gaps in 3-Formylbenzamide Research
Despite its utility, research into this compound faces several challenges. A primary limitation is the in-depth understanding of the structure-activity relationships (SAR) for its various derivatives. While many benzamide (B126) compounds have been synthesized and tested for biological activity, a detailed analysis for many substituted variants, including those of this compound, is often lacking. mdpi.com This gap makes the rational design of new, more potent compounds challenging.
Furthermore, there is a need for more robust and varied synthetic methodologies. While methods like the oxidative decarboxylation of N-aroylglycine exist, they are not without their own difficulties and may require harsh conditions. researchgate.net The development of more efficient, sustainable, and high-yield synthetic routes remains a key objective. ncl.ac.uk Predicting the outcomes of chemical reactions, including optimal conditions for yield and purity, is still a major challenge in organic synthesis, affecting the practical application of these compounds. nih.gov
Another significant knowledge gap is the comprehensive toxicological profiling of this compound derivatives. Although some in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions have shown potentially low toxicity for certain benzamide compounds, extensive experimental validation is often missing. researchgate.net The potential for off-target effects or long-term toxicity is an area that requires more rigorous investigation, as evidenced by the withdrawal of some benzamide drugs like Remoxipride due to severe side effects.
Emerging Research Avenues and Future Directions
The future of this compound research is bright, with several emerging avenues promising to unlock its full potential. One of the most exciting directions is its application in the development of multi-target compounds. mdpi.com Designing single molecules that can interact with multiple biological targets is a key strategy in treating complex diseases like neurodegenerative disorders, and the versatile scaffold of this compound is well-suited for this purpose. mdpi.comontosight.ai
The use of this compound as a building block in materials science is another burgeoning area. Its functional groups allow for its incorporation into complex structures like polymers and nanoparticles. sci-hub.boxscholaris.ca For instance, it has been used in the synthesis of sulfonated aramide nanoparticles with unique dielectric properties. sci-hub.box Further exploration could lead to novel materials for electronics, photonics, or biomedical applications. sci-hub.boxdiva-portal.org The aldehyde group, in particular, can serve as a reactive handle for creating advanced molecular architectures, including supramolecular capsules for ion trapping. rsc.orgresearchgate.net
Broader Impact on Chemical Science and Pharmaceutical Innovation
The research on this compound and its analogues contributes significantly to the broader fields of chemical science and pharmaceutical innovation. Benzamides are recognized as essential pharmacophores and versatile building blocks in drug discovery and organic synthesis. researchgate.net Their derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. ontosight.airesearchgate.net
The development of novel synthetic methods for this compound and other benzamides pushes the boundaries of chemical synthesis. researchgate.netrsc.org Innovations in this area, such as flow chemistry and new catalytic systems, can lead to more efficient, safer, and environmentally friendly manufacturing processes for pharmaceuticals and fine chemicals. ncl.ac.ukmoravek.com The push for process intensification and sustainability in chemical production is a critical area where this research can have a lasting impact. ncl.ac.uk
Furthermore, the study of how these molecules interact with biological systems provides fundamental insights into molecular recognition and enzyme inhibition. mdpi.comnih.gov For example, investigations into how benzamide derivatives stabilize protein-protein interactions can inform the development of novel therapeutic strategies, such as PROTACs (proteolysis-targeting chimeras). nih.govmarinbio.com As our understanding of the molecular basis of disease grows, the ability to design and synthesize precisely functionalized molecules like this compound derivatives will be crucial for the next generation of medicines and advanced materials. springernature.combist.eu
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Formylbenzamide, and how can researchers ensure reproducibility?
- Methodological Answer : The primary synthesis involves formylation of benzamide derivatives using reagents like phosphoryl chloride (POCl₃) in dimethylformamide (DMF) under controlled conditions . To ensure reproducibility, document reaction parameters (temperature, solvent purity, stoichiometry) and characterize intermediates via TLC or HPLC. Purity verification through melting point analysis and NMR (¹H/¹³C) is critical. For reproducibility, follow guidelines for experimental sections in journals, including detailed protocols and referencing precursor synthesis methods .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?
- Methodological Answer : Core techniques include:
- ¹H/¹³C NMR : Confirm the formyl proton (δ ~9.8–10.2 ppm) and aromatic ring protons (δ ~7.5–8.5 ppm) .
- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .
- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding patterns (if crystalline) . Report full spectral assignments and crystallographic data (unit cell parameters, R-factors) to enable validation .
Q. How should researchers assess the solubility and stability of this compound in different solvents?
- Methodological Answer : Perform solubility tests in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) using gravimetric or UV-Vis methods. For stability, monitor degradation via accelerated aging studies (e.g., 40°C/75% RH) with HPLC analysis. Document pH-dependent stability in aqueous buffers .
Advanced Research Questions
Q. How can mechanistic insights into the reactivity of this compound be obtained for derivatization studies?
- Methodological Answer : Use kinetic studies (e.g., varying nucleophiles or catalysts) to probe formyl group reactivity. Computational modeling (DFT) can predict electrophilic sites and transition states. Pair experimental data (e.g., reaction yields) with theoretical calculations to validate mechanisms .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Conduct systematic reviews (per Cochrane guidelines) to aggregate data . Replicate studies under standardized conditions (cell lines, assay protocols) and perform meta-analyses to identify confounding variables (e.g., solvent effects, impurity profiles). Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. How to design experiments to evaluate this compound’s toxicity profile in vitro and in vivo?
- Methodological Answer :
- In vitro : Use cytotoxicity assays (MTT, LDH) in multiple cell lines (e.g., HepG2, HEK293) with dose-response curves (IC₅₀). Include positive controls (e.g., cisplatin) .
- In vivo : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) and subchronic exposure studies. Monitor histopathology and biochemical markers (e.g., liver/kidney function) .
Q. What computational approaches predict the interaction of this compound with biological targets?
- Methodological Answer : Employ molecular docking (AutoDock, Schrödinger) to screen against protein databases (PDB). Validate predictions with MD simulations (GROMACS) and binding free energy calculations (MM-PBSA). Cross-correlate with SPR or ITC binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
